COX-2 Inhibitory Potency: 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole vs. Celecoxib — A Quantitative Cross-Study Comparison
The compound inhibits human recombinant COX-2 with an IC₅₀ of 102 nM (0.102 μM), measured by HPLC quantification of 12-HHT formation from arachidonic acid [1]. In a separate validated study using an enzyme-linked immune sorbent assay (ELISA) kit under comparable in vitro conditions, the clinical reference inhibitor celecoxib exhibited an IC₅₀ of 0.03 μM (30 nM) against human recombinant COX-2 [2]. This places the target compound approximately 3.4-fold less potent than celecoxib but within the same nanomolar potency tier. Within the broader (aza)indazole series, the optimized lead compound 16 (2,3-diaryl-substituted) achieved an IC₅₀ of 0.409 μM (409 nM) [3], meaning that 2-(2-benzoylphenyl)-3-phenyl-2H-indazole is approximately 4-fold more potent than this advanced indazole-series lead on a molar basis.
| Evidence Dimension | COX-2 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM (0.102 μM) |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 30 nM (0.03 μM); (Aza)indazole lead compound 16: IC₅₀ = 409 nM (0.409 μM) |
| Quantified Difference | 3.4-fold less potent than celecoxib; 4.0-fold more potent than indazole-series lead compound 16 |
| Conditions | Human recombinant COX-2; target compound: HPLC-based 12-HHT detection; celecoxib: ELISA-based assay; compound 16: in vitro COX-2 inhibition assay as reported in Elie et al. (2019) |
Why This Matters
For researchers selecting a COX-2 probe compound, this compound offers nanomolar potency that substantially exceeds the typical micromolar activity of unsubstituted 2,3-diphenyl-2H-indazoles, while its potency relative to celecoxib defines the appropriate experimental concentration range for in vitro pharmacological studies.
- [1] BindingDB. Entry for BDBM50097346: IC₅₀ = 102 nM against human recombinant COX-2 (ChEMBL_764613 / CHEMBL1821165). Assay: Inhibition assessed by measuring 12-HHT formation from arachidonic acid via HPLC. Available at: https://www.bindingdb.org (accessed 2026-05-12). View Source
- [2] PMC Table 5. Celecoxib IC₅₀ = 0.05 ± 0.03 μM against human recombinant COX-2 by ELISA. Published in Molecules 2023, 28(12), 4668. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC10305287/table/molecules-28-04668-t005/ (accessed 2026-05-12). View Source
- [3] Elie, J.; Vercouillie, J.; Arlicot, N.; et al. Design of selective COX-2 inhibitors in the (aza)indazole series. J. Enzyme Inhib. Med. Chem. 2019, 34, 1–7. Compound 16: IC₅₀ = 0.409 μM against COX-2. DOI: 10.1080/14756366.2018.1501043. View Source
